2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC15665714
Molecular Formula: C27H20N2O
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H20N2O |
|---|---|
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 2-(3-methylphenyl)-N-naphthalen-1-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C27H20N2O/c1-18-8-6-11-20(16-18)26-17-23(22-13-4-5-14-25(22)28-26)27(30)29-24-15-7-10-19-9-2-3-12-21(19)24/h2-17H,1H3,(H,29,30) |
| Standard InChI Key | WXBFQDCVNXSWIU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Configuration
The molecular formula C₂₇H₂₀N₂O (MW: 388.47 g/mol) delineates a planar quinoline scaffold fused with aromatic and aliphatic substituents . Key features include:
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Quinoline backbone: A bicyclic system comprising a benzene ring fused to a pyridine ring, providing a rigid, conjugated framework.
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2-(3-Methylphenyl) group: A meta-methyl-substituted benzene ring at position 2, introducing steric bulk and electron-donating effects.
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N-(Naphthalen-1-yl)carboxamide: A naphthalene moiety linked via an amide bond at position 4, enhancing π-π stacking potential and hydrophobic interactions.
The SMILES string Cc1cccc(c1)c1cc(C(=O)Nc2cccc3ccccc23)c2ccccc2n1 confirms the connectivity, while the InChI key WXBFQDCVNXSWIU-UHFFFAOYSA-N provides a unique identifier for database retrievals .
Physicochemical Properties
Critical parameters influencing bioavailability and drug-likeness include:
| Property | Value | Implications |
|---|---|---|
| logP | 6.57 | High lipophilicity; may limit solubility |
| logSw | -6.68 | Poor aqueous solubility |
| Polar Surface Area | 30.42 Ų | Moderate permeability potential |
| H-bond Donors | 1 | Limited capacity for polar interactions |
| H-bond Acceptors | 3 | Moderate engagement with targets |
These properties suggest challenges in formulation but suitability for targets requiring hydrophobic binding pockets .
Synthetic Approaches and Methodological Considerations
Retrosynthetic Analysis
A plausible route involves:
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Quinoline-4-carboxylic acid synthesis: Friedländer condensation or Skraup reaction to form the quinoline core.
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Amide coupling: Reaction of 2-(3-methylphenyl)quinoline-4-carboxylic acid with 1-naphthylamine using coupling agents (e.g., EDCl, HATU) .
Stepwise Synthesis Protocol
Step 1: Preparation of 2-(3-Methylphenyl)quinoline-4-carboxylic Acid
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Friedländer Condensation: React 3-methylacetophenone with anthranilic acid under acidic conditions to yield the quinoline intermediate .
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Oxidation: Convert the 4-methyl group to a carboxylic acid using KMnO₄ or CrO₃ .
Step 2: Amide Bond Formation
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Activation: Treat the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.
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Coupling: React with 1-naphthylamine in dichloromethane (DCM) under inert atmosphere .
Step 3: Purification
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Chromatography: Use silica gel column chromatography with ethyl acetate/hexane gradients.
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Crystallization: Recrystallize from ethanol/water mixtures to achieve >95% purity .
Challenges and Future Directions
Solubility Optimization
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Prodrug Strategies: Introduce phosphate or amino acid esters to enhance aqueous solubility.
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Nanoparticle Formulations: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Target Validation Studies
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High-Throughput Screening: Test against kinase panels or ion channel assays.
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Molecular Dynamics Simulations: Predict binding modes to prioritize experimental targets.
Toxicity Profiling
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